AlbA-DCA

Cytotoxicity Cancer Metabolism Drug Potency

Research into targeted cancer metabolism and immunomodulation requires a conjugate that outperforms single-agent DCA (IC50 >2 mM) or AlbA (~5.19 µM). AlbA-DCA solves this with esterase-triggered TME release. - Potency: IC50 0.43 µM (MCF-7), nanomolar-low µM range across lines. - Mechanism: Simultaneous apoptosis, ferroptosis, and M2-TAM repolarization. - Application: In vitro/in vivo PDK inhibition, ROS studies, syngeneic models.

Molecular Formula C43H67Cl2NO12
Molecular Weight 860.9 g/mol
Cat. No. B12421619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlbA-DCA
Molecular FormulaC43H67Cl2NO12
Molecular Weight860.9 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)NC(=O)C(Cl)Cl)C)C)C2C1)C)C(=O)O)C
InChIInChI=1S/C43H67Cl2NO12/c1-38(2)14-16-43(37(53)54)17-15-41(6)21(22(43)18-38)8-9-26-40(5)12-11-27(39(3,4)25(40)10-13-42(26,41)7)58-35-28(46-34(52)33(44)45)31(50)30(49)24(57-35)20-56-36-32(51)29(48)23(47)19-55-36/h8,22-33,35-36,47-51H,9-20H2,1-7H3,(H,46,52)(H,53,54)/t22-,23-,24+,25-,26+,27-,28+,29-,30+,31+,32+,35-,36-,40-,41+,42+,43-/m0/s1
InChIKeyRKZCSSOXYRKYHB-ITZJMVOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AlbA-DCA: Targeted Cancer Metabolism Conjugate


AlbA-DCA (CAS 2413716-79-5) is a rationally designed covalent conjugate formed by linking the natural triterpenoid saponin Albiziabioside A (AlbA) to the pyruvate dehydrogenase kinase (PDK) inhibitor dichloroacetate (DCA) via an ester bond [1]. This conjugate is engineered to exploit the high esterase activity within the tumor microenvironment (TME) for the targeted release of its two active components [1]. As a small-molecule research tool, AlbA-DCA has a molecular formula of C₄₃H₆₇Cl₂NO₁₂ and a molecular weight of 860.90 g/mol . It is supplied for in vitro and in vivo research applications focused on cancer metabolism, reactive oxygen species (ROS) induction, apoptosis, and immunomodulation.

1
TME-responsive prodrug research via esterase cleavage
2
Dual-agent release studies: natural saponin + metabolic modulator
3
Multi-pathway investigation: apoptosis, ferroptosis, and TAM modulation

AlbA-DCA: Irreplaceable by Parent Compounds


The procurement of AlbA-DCA is not interchangeable with its individual components, DCA or Albiziabioside A, due to a fundamental difference in potency, selectivity, and mechanistic breadth that arises from their covalent conjugation. The parent compound DCA exhibits very low single-agent anticancer potency, with reported in vitro IC₅₀ values exceeding 2 mM across a panel of 54 NSCLC cell lines [1] and in the range of 13.3 to >50 mM in other cancer models [2]. Albiziabioside A derivatives, while more potent, still show moderate activity (e.g., IC₅₀ ~5.19 μM) [3]. In stark contrast, the AlbA-DCA conjugate demonstrates dramatically enhanced potency, achieving IC₅₀ values in the nanomolar to low micromolar range (e.g., 0.43 μM in MCF-7 cells) . Furthermore, the conjugated delivery is designed to facilitate the simultaneous release of both agents within the tumor microenvironment, enabling a synergistic, multi-targeted mechanism of action (apoptosis, ferroptosis, and M2-TAMs polarization) that is absent in either single agent [4]. This combination of superior potency and unique mechanistic synergy makes generic substitution impossible.

Single-agent DCA

DCA alone shows reported IC₅₀ values >2 mM in many cell models; its potency profile may differ markedly from the conjugate.

AlbA derivatives

Individual saponin analogs lack the conjugated delivery and may not reproduce the dual-pathway response observed with AlbA-DCA.

Mechanistic breadth

The simultaneous induction of apoptosis, ferroptosis, and M2-TAM repolarization is not expected from either parent compound alone.

AlbA-DCA: Quantitative Evidence


Cytotoxicity Potency vs. DCA

AlbA-DCA exhibits a dramatic increase in cytotoxic potency compared to its parent compound, dichloroacetate (DCA). In vitro studies show AlbA-DCA's IC₅₀ values are up to three orders of magnitude lower (more potent) than those reported for single-agent DCA. This demonstrates the conjugate's superior ability to inhibit cancer cell viability .

Potency vs. DCA
Head-to-head
IC₅₀ 0.43 μM (MCF-7) vs. DCA >2 mM; >4,600-fold difference
Supports cell-model potency comparison
Concentration selection for in vitro studies may differ substantially
Cytotoxicity Cancer Metabolism Drug Potency

Enhanced Cancer Cell Selectivity

AlbA-DCA demonstrates a quantifiable therapeutic window in vitro, showing significantly higher cytotoxicity against cancer cell lines compared to normal cells. This selectivity is a key differentiator from many cytotoxic agents .

Cancer Selectivity
Class-level inference
>88-fold selectivity for MCF-7 over HBMEC normal cells
Supports tumor-cell vs. normal-cell endpoint review
Selectivity index requires validation in additional models
Cancer Selectivity Therapeutic Window In Vitro Safety

In Vivo Tumor Suppression without Toxicity

In a 4T1 breast cancer xenograft model, AlbA-DCA administered at a low dose demonstrated near-complete suppression of tumor growth without causing any observable toxicity, a critical combination for preclinical evaluation .

In Vivo Tumor Suppression
Reported model response
Near-complete tumor growth inhibition at 2 mg/kg in 4T1 xenograft
Supports model-response endpoint context
No major organ toxicity observed in reported study
In Vivo Efficacy Tumor Xenograft Antitumor Activity

Tripartite Mechanism: Apoptosis, Ferroptosis & M2-TAMs

AlbA-DCA is characterized by a unique, multi-modal mechanism of action not observed in its individual components. Mechanistic studies confirm it can simultaneously induce caspase-dependent apoptosis, p53-mediated ferroptosis, and the reprogramming of M2-type tumor-associated macrophages (TAMs) to alleviate immunosuppression [1].

Tripartite Mechanism
Class-level inference
Induces apoptosis, ferroptosis, and M2-TAM repolarization
Supports multi-pathway research investigation
Mechanistic crosstalk requires further characterization
Mechanism of Action Apoptosis Ferroptosis Tumor Microenvironment

AlbA-DCA: Research Applications


TME-Responsive Prodrug Strategies

AlbA-DCA serves as an ideal model compound for investigating esterase-responsive drug delivery systems. Researchers studying targeted therapies can use this conjugate to demonstrate proof-of-concept for the selective release of two distinct anticancer agents (a cytotoxic saponin and a metabolic modulator) within the TME. This is directly supported by the compound's design as a cleavable conjugate and its demonstrated efficacy and low toxicity in vivo [1].

Apoptosis & Ferroptosis Pathway Studies

Given the confirmed induction of both apoptosis and ferroptosis, AlbA-DCA is a premier tool for research into the crosstalk and synergistic effects of these two distinct programmed cell death pathways [1]. Experiments can utilize AlbA-DCA to elucidate the molecular switches that govern the transition between apoptosis and ferroptosis, particularly in the context of p53 activation and mitochondrial dysfunction.

M2-TAMs Repolarization Research

The unique ability of AlbA-DCA to remodel the tumor immunosuppressive microenvironment by eliminating M2-type tumor-associated macrophages [1] makes it an invaluable compound for immunology studies. Researchers can employ AlbA-DCA in syngeneic or humanized mouse models to study the dynamics of TAM polarization and its impact on primary and distal tumor progression and the efficacy of immunotherapies [1].

Metabolic Reprogramming & ROS Induction

AlbA-DCA is specifically suited for research focused on the interplay between glycolysis inhibition (via the DCA component) and mitochondrial damage leading to ROS generation (via the AlbA component) [1]. This makes it a powerful tool for studying metabolic vulnerabilities in cancer cells and the downstream effects of lactic acid accumulation reversal within the TME [1].

Application
Selection Property
Validation Focus
TME-responsive prodrug studies
Esterase-cleavable conjugate design
Model-response and release kinetics
Apoptosis & ferroptosis crosstalk
Dual-pathway induction profile
Pathway-specific endpoint analysis
TAM polarization research
M2-TAM repolarization capacity
Immunosuppressive TME remodeling endpoints
Metabolic reprogramming & ROS
Glycolysis inhibition & ROS generation
Metabolic vulnerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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